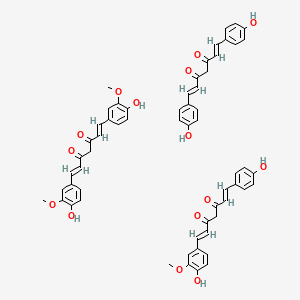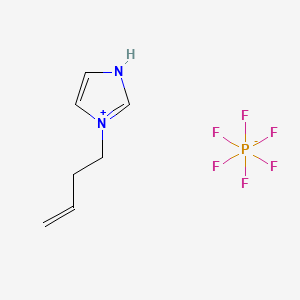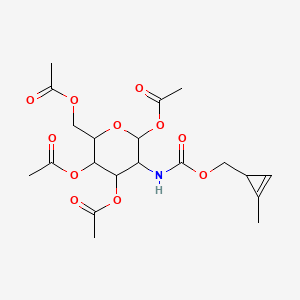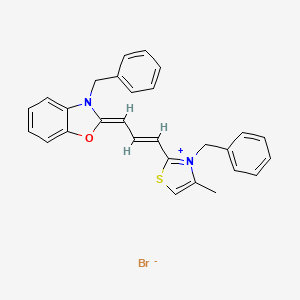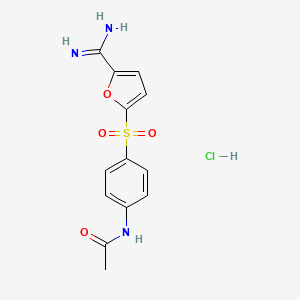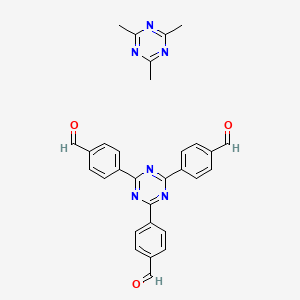![molecular formula C13H18BrNSi B13791391 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine: is an organic compound with the molecular formula C13H18BrNSi It is a derivative of pyridine, substituted with a bromo group and a tert-butyl-dimethyl-silanyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine typically involves the following steps:
Bromination: The starting material, 2-ethynylpyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position of the pyridine ring.
Silylation: The resulting 5-bromo-2-ethynylpyridine is then subjected to silylation using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine (TEA) to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly those involving transition metals.
Biology and Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents, although specific applications are still under investigation.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as coatings or polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved would vary based on the reaction and the specific role of the compound in that context.
Comparison with Similar Compounds
- 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyrimidine
- 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-benzene
Comparison:
- Structural Differences: While the core structure of these compounds is similar, the heterocyclic ring (pyridine vs. pyrimidine) or the aromatic ring (benzene) can significantly influence their chemical properties and reactivity.
- Reactivity: The presence of different heteroatoms (nitrogen in pyridine and pyrimidine) can affect the electron density and reactivity of the compound.
- Applications: The specific applications may vary based on the structural differences, with each compound having unique properties that make it suitable for particular uses.
Properties
Molecular Formula |
C13H18BrNSi |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)ethynyl-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrNSi/c1-13(2,3)16(4,5)9-8-12-7-6-11(14)10-15-12/h6-7,10H,1-5H3 |
InChI Key |
VVZAAXMUPHUCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
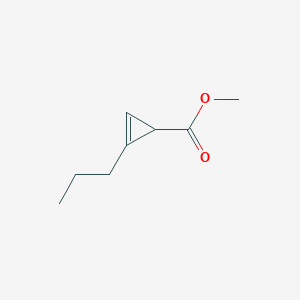
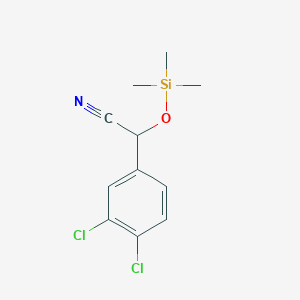

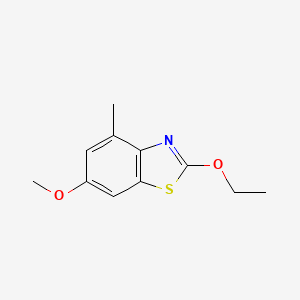
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
